5-HT2 agonist-1 Exhibits 5‑fold Higher Potency for 5-HT2C vs. 5-HT2A, a Distinct Subtype Rank Order Differentiating It from AL-38022A
5-HT2 agonist-1 demonstrates a 5.25‑fold greater potency at the 5‑HT2C receptor (IC50 = 1.6 nM) compared to the 5‑HT2A receptor (IC50 = 10 nM) . In contrast, the pan‑5‑HT2 agonist AL‑38022A exhibits a more balanced profile with Ki values of 0.13 nM for 5‑HT2A and 0.8 nM for 5‑HT2C, yielding a 5‑HT2A/5‑HT2C ratio of approximately 0.16 [1]. The opposite rank order and substantially different potency ratios mean these two compounds cannot be used interchangeably in assays where 5‑HT2C‑biased signaling is under investigation.
| Evidence Dimension | 5-HT2A vs. 5-HT2C potency ratio (IC50 5-HT2A / IC50 5-HT2C) |
|---|---|
| Target Compound Data | 10 nM (5-HT2A) / 1.6 nM (5-HT2C) → Ratio = 6.25 |
| Comparator Or Baseline | AL-38022A: Ki = 0.13 nM (5-HT2A) / 0.8 nM (5-HT2C) → Ratio = 0.16 |
| Quantified Difference | 5-HT2 agonist-1 is >38‑fold more 5-HT2C‑biased relative to 5-HT2A than AL-38022A |
| Conditions | IC50 values from recombinant human 5-HT2 receptor binding assays; AL-38022A Ki values from rat cortical binding with [125I]-DOI |
Why This Matters
Procurement decisions must align with the desired subtype engagement profile—5-HT2 agonist-1 is the preferred tool when 5-HT2C‑dominant signaling is required, whereas AL-38022A would confound interpretation due to its 5-HT2A‑biased potency.
- [1] May, J. A., et al. (2008). Table 1: Rat 5-HT2A/C binding and functional EC50 values for AL-38022A. Pharmacology Biochemistry and Behavior, 91(3), 375-384. View Source
